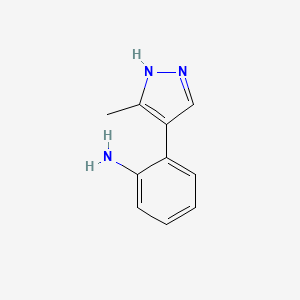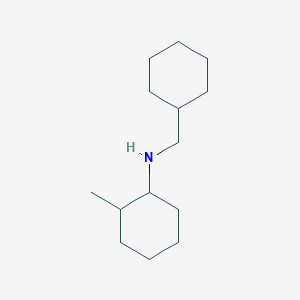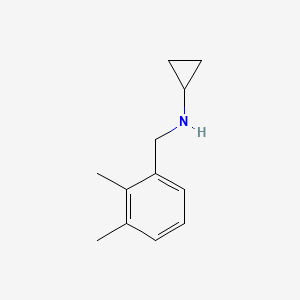
2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
Übersicht
Beschreibung
2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide: is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted acetamides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical bonds, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the triazole ring and sulfanyl group can enhance the bioactivity of the molecule, making it a promising lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the sulfanyl group can interact with thiol-containing proteins, affecting their function. These interactions can lead to antimicrobial, antifungal, and other bioactive effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide
- 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propionamide
- 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)butyramide
Uniqueness: Compared to similar compounds, 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide is unique due to its specific substitution pattern on the triazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-3-7-8-5(11)9(3)2-4(6)10/h2H2,1H3,(H2,6,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADUKJBSPVNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1462168.png)





![N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide](/img/structure/B1462175.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)


